molecular formula C19H15ClN2O3S B244839 N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide

Cat. No. B244839
M. Wt: 386.9 g/mol
InChI Key: FGUQTDZEFDWPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide, commonly known as CCT251545, is a small molecule inhibitor that has shown potential in cancer research. It is a member of the cyclopenta[b]thiophene family, which has been found to possess a wide range of biological activities.

Mechanism of Action

CCT251545 binds to the bromodomain of BRD4, preventing it from interacting with acetylated histones. This disrupts the recruitment of transcriptional machinery and leads to a decrease in the expression of oncogenes. Additionally, CCT251545 has been found to induce apoptosis in cancer cells, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects:
CCT251545 has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the expression of oncogenes. Additionally, it has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CCT251545 is its specificity for BRD4, which makes it a valuable tool for studying the role of this protein in cancer biology. Additionally, its small size and ease of synthesis make it a convenient molecule for use in lab experiments. However, like all small molecule inhibitors, CCT251545 has limitations in terms of its potential off-target effects and the need for careful dosing and administration.

Future Directions

There are several potential future directions for research on CCT251545. One area of interest is the development of more potent and selective inhibitors of BRD4, which could lead to improved anti-tumor effects and reduced off-target effects. Additionally, there is potential for the use of CCT251545 in combination with other cancer treatments, such as chemotherapy or immunotherapy. Finally, further research is needed to fully understand the biochemical and physiological effects of CCT251545, particularly in the context of inflammatory diseases.

Synthesis Methods

The synthesis of CCT251545 involves a multi-step process that starts with the preparation of the cyclopenta[b]thiophene core. This is achieved through a series of reactions involving the condensation of an aldehyde with a thiophene derivative, followed by cyclization and reduction. The resulting cyclopenta[b]thiophene is then functionalized with a furan ring and a chlorophenyl group through further reactions. Finally, the carboxamide group is added to complete the synthesis of CCT251545.

Scientific Research Applications

CCT251545 has been found to have potential in cancer research, particularly in the treatment of leukemia and lymphoma. It has been shown to inhibit the growth of cancer cells by targeting a specific protein called BRD4, which is involved in the regulation of gene expression. By inhibiting BRD4, CCT251545 can disrupt the expression of genes that are critical for cancer cell survival and proliferation.

properties

Molecular Formula

C19H15ClN2O3S

Molecular Weight

386.9 g/mol

IUPAC Name

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C19H15ClN2O3S/c20-11-4-1-3-10(9-11)13-7-8-14(25-13)18(24)22-19-16(17(21)23)12-5-2-6-15(12)26-19/h1,3-4,7-9H,2,5-6H2,(H2,21,23)(H,22,24)

InChI Key

FGUQTDZEFDWPTP-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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